Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate chemical properties and molecular weight
Methyl 2-amino-4-(1h-imidazol-1-yl)-2-methylpentanoate chemical properties and molecular weight
Title: Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate: Chemical Profiling, Synthetic Utility, and Applications in Metalloenzyme Inhibition
Executive Summary
In the pursuit of optimizing physicochemical parameters and overcoming the metabolic liabilities of native peptides, unnatural amino acids (UAAs) have emerged as foundational tools in modern drug discovery[1]. Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate is a highly specialized, conformationally restricted UAA engineered for next-generation peptidomimetics. By combining an α -methyl quaternary stereocenter with an N-alkylated imidazole side chain, this molecule solves two pervasive challenges in peptide drug development: rapid proteolytic degradation and non-specific metal chelation. This whitepaper details the physicochemical properties, structural logic, and field-proven experimental workflows for integrating this UAA into therapeutic pipelines.
Physicochemical & Structural Profiling
To effectively deploy this compound in a synthetic pipeline, researchers must first understand its baseline quantitative properties and the functional purpose of its structural moieties.
Table 1: Quantitative Chemical Properties
| Property | Value | Analytical Relevance |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₃O₂ | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 211.26 g/mol | Standard parameter for stoichiometric calculations. |
| Exact Mass | 211.132 Da | Target mass for LC-MS reaction monitoring. |
| H-Bond Donors | 1 | Sourced from the primary α -amine (-NH₂). | | H-Bond Acceptors | 4 | Sourced from ester oxygens, imidazole N3, and amine N. | | Rotatable Bonds | 5 | Dictates the conformational flexibility of the side chain. |
Table 2: Structural Logic & Causality in Drug Design
| Structural Moiety | Functional Role in Peptidomimetics |
|---|
| α -Methyl Group | Induces severe conformational rigidity, favoring α -helical or β -turn motifs. It completely prevents α -proton abstraction, thereby eliminating the risk of racemization during synthesis and in vivo[2]. | | 1H-Imidazol-1-yl Side Chain | Acts as a potent Metal-Binding Pharmacophore (MBP). Because the imidazole N1 is alkylated by the pentanoate backbone, it requires no side-chain protection during solid-phase peptide synthesis (SPPS). The N3 nitrogen remains free to coordinate transition metals[3]. | | Methyl Ester | Serves as a transient C-terminal protecting group during orthogonal synthesis, or as a lipophilic prodrug moiety designed to enhance cellular permeability prior to intracellular esterase cleavage. |
Mechanistic Role in Metalloenzyme Inhibition
The imidazole ring is a privileged scaffold in the design of metalloenzyme inhibitors[3]. Many native enzymes, such as Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs), rely on a catalytic zinc (Zn²⁺) ion to hydrolyze peptide bonds. While broad-spectrum chelators (like hydroxamic acids) often suffer from off-target toxicity, imidazole-based MBPs offer tunable selectivity.
When incorporated into a peptide sequence, the bulky α -methyl backbone of this UAA sterically blocks the enzyme's substrate-binding pocket, while the free N3 of the imidazole ring forms a coordinate covalent bond with the catalytic Zn²⁺ ion. This displaces the catalytic water molecule, effectively halting proteolysis[4].
Mechanism of Zn2+ Chelation and Metalloenzyme Inhibition by Imidazole-containing UAAs.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that protocols must be designed with an understanding of chemical causality. The following workflows address the specific challenges posed by this molecule's esterification and steric bulk.
Protocol 1: Saponification of the Methyl Ester
Causality: To utilize this UAA in SPPS as an N-terminal or internal residue, the C-terminal methyl ester must be hydrolyzed to the free carboxylic acid. Mild alkaline hydrolysis is employed to prevent degradation of the imidazole ring.
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Solubilization: Dissolve 1.0 mmol of Methyl 2-amino-4-(1H-imidazol-1-yl)-2-methylpentanoate in 10 mL of a 3:1:1 mixture of THF/MeOH/H₂O. Rationale: The mixed solvent system ensures complete solubilization of both the lipophilic ester and the aqueous base.
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Base Addition: Cool the reaction to 0°C using an ice bath. Slowly add 1.5 equivalents of LiOH·H₂O. Rationale: Low temperatures suppress unwanted side reactions.
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Monitoring: Stir for 2–4 hours. Monitor the reaction via LC-MS until the ester mass (211.26 Da) transitions entirely to the free acid mass (197.24 Da).
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Isolation: Carefully acidify the mixture to pH 6.0 using 1M HCl to precipitate the zwitterionic free amino acid. Extract with ethyl acetate, dry over Na₂SO₄, and lyophilize to yield the pure free acid.
Protocol 2: HATU/HOAt-Mediated Peptide Coupling
Causality: The α -methyl group introduces immense steric hindrance, making standard carbodiimide (DIC/DCC) or HBTU couplings highly inefficient. To overcome this, HATU is used in conjunction with HOAt to form a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the nucleophilic attack by the incoming amine[2].
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Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in anhydrous DMF for 30 minutes.
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Pre-Activation (Critical Step): In a separate vial, dissolve 3.0 equivalents of the Fmoc-protected UAA free acid in minimal DMF. Add 2.9 equivalents of HATU and 3.0 equivalents of HOAt.
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Base Initiation: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the UAA solution. Stir for exactly 3 minutes to allow the active ester to form.
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Coupling: Transfer the activated mixture to the resin. Agitate gently for 3–4 hours at room temperature. Rationale: Standard 1-hour couplings are insufficient for α -quaternary centers.
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Validation: Perform a Kaiser test. If the resin beads show any blue coloration (indicating unreacted primary amines), perform a double-couple with fresh reagents before proceeding to the next Fmoc deprotection cycle.
HATU/HOAt-Mediated Peptide Coupling Workflow for Sterically Hindered α-Methyl Amino Acids.
References
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]
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Targeting Metalloenzymes for Therapeutic Intervention Source: National Institutes of Health (PMC) URL:[Link]
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Investigating the Selectivity of Metalloenzyme Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
